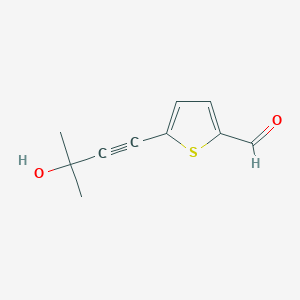

5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carbaldehyde

CAS No.: 915921-21-0

Cat. No.: VC3237486

Molecular Formula: C10H10O2S

Molecular Weight: 194.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 915921-21-0 |

|---|---|

| Molecular Formula | C10H10O2S |

| Molecular Weight | 194.25 g/mol |

| IUPAC Name | 5-(3-hydroxy-3-methylbut-1-ynyl)thiophene-2-carbaldehyde |

| Standard InChI | InChI=1S/C10H10O2S/c1-10(2,12)6-5-8-3-4-9(7-11)13-8/h3-4,7,12H,1-2H3 |

| Standard InChI Key | LAUBYRRXWVCNIG-UHFFFAOYSA-N |

| SMILES | CC(C)(C#CC1=CC=C(S1)C=O)O |

| Canonical SMILES | CC(C)(C#CC1=CC=C(S1)C=O)O |

Introduction

Chemical Identity and Structure

5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carbaldehyde is an organosulfur compound characterized by its thiophene ring substituted with an aldehyde group at position 2 and a hydroxy-methylbutynyl group at position 5. The compound possesses several key identifiers and structural characteristics that define its chemical identity.

The compound is primarily identified by its CAS number 915921-21-0 and MDL number MFCD08059762 . Its molecular formula is C10H10O2S with a molecular weight of 194.25 g/mol . The structure can be represented using SMILES notation as CC(C)(C#CC1=CC=C(C=O)S1)O and has an InChIKey of LAUBYRRXWVCNIG-UHFFFAOYSA-N .

The molecular structure features three primary functional groups that contribute to its chemical versatility:

-

A thiophene ring (five-membered aromatic heterocycle containing sulfur)

-

An aldehyde group at the 2-position of the thiophene ring

-

A 3-hydroxy-3-methylbut-1-yn-1-yl substituent at the 5-position

The presence of these diverse functional groups enables this molecule to participate in various chemical reactions and interact with different biological targets, explaining its utility across multiple research domains.

Physical and Chemical Properties

The physical and chemical properties of 5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carbaldehyde provide crucial insights into its behavior in different environments and its potential applications. These properties are summarized in Table 1 below.

Table 1: Physical and Chemical Properties of 5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carbaldehyde

The compound's moderate lipophilicity (LogP = 1.683) suggests reasonable membrane permeability, which could be advantageous for pharmaceutical applications. The topological polar surface area of 37.3 indicates good potential for cellular penetration, as compounds with TPSA values below 140 Ų typically demonstrate good cell membrane permeability.

The presence of three hydrogen bond acceptors and one hydrogen bond donor enables the compound to form intermolecular interactions with biological macromolecules, potentially contributing to its utility in biochemical research. The single rotatable bond suggests a relatively rigid structure, which may contribute to selective binding interactions with biological targets.

Applications in Research and Development

5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carbaldehyde demonstrates remarkable versatility across multiple research domains. Its unique structural features and reactivity pattern make it valuable for various applications, as detailed below.

Organic Synthesis Applications

In organic synthesis, this compound serves as a versatile building block for creating complex molecular structures . Its multiple functional groups provide numerous opportunities for selective chemical transformations:

-

The aldehyde group can participate in condensation reactions (aldol, Wittig, reductive amination)

-

The alkyne moiety enables cycloaddition reactions (click chemistry, Diels-Alder)

-

The tertiary alcohol facilitates dehydration, esterification, or oxidation reactions

This multifunctionality allows chemists to efficiently construct diverse molecular architectures, potentially leading to novel compounds with unique properties and applications .

Materials Science Applications

One of the most promising applications for 5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carbaldehyde lies in the development of advanced materials . The compound has shown particular utility in:

-

Organic Light-Emitting Diodes (OLEDs): The compound has demonstrated promise in the synthesis of materials for OLEDs, potentially contributing to advancements in display technologies and lighting solutions .

-

Conductive Polymers: This thiophene derivative facilitates the development of conductive polymers, which are essential components in modern electronics and renewable energy technologies .

-

Organic Semiconductors: The compound is used in creating organic semiconductors, which offer advantages in terms of flexibility, processability, and cost compared to traditional inorganic semiconductors.

These advanced materials play crucial roles in electronics, renewable energy technologies, and sustainable development initiatives.

Pharmaceutical Research

In pharmaceutical development, 5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carbaldehyde is explored for its potential medicinal properties . Thiophene-containing compounds have historically exhibited various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The compound is particularly valuable in the development of new drugs targeting specific biological pathways . Its unique structure may serve as a pharmacophore or be incorporated into larger molecules with targeted biological activities, potentially enhancing the repertoire of available therapeutic options.

Photovoltaic Research

The compound's properties make it a candidate for use in solar cell applications . Thiophene derivatives are commonly employed in organic photovoltaics due to their:

-

Light-harvesting capabilities through their conjugated systems

-

Charge transport properties that facilitate electron movement

-

Structural versatility that allows for tuning of electronic properties

Research in this area aims to improve energy conversion efficiency in solar cells, potentially contributing to advancements in renewable energy technologies and promoting sustainable energy solutions .

Biochemical Research

In biochemical studies, 5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carbaldehyde is investigated for its interactions with biological systems . The compound may:

-

Interact with specific enzymes, potentially modulating their activity

-

Affect cellular pathways, providing insights into fundamental cellular functions

-

Serve as a probe or ligand in structural studies of biomolecules

These investigations can lead to breakthroughs in biotechnology by enhancing our understanding of biological interactions and potentially revealing new approaches for therapeutic intervention.

Current Research Trends

Current research involving 5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carbaldehyde spans multiple scientific disciplines, reflecting its versatility and potential.

Advanced Materials Development

Significant research focuses on incorporating this compound into advanced materials with specialized properties . Current trends include:

-

Development of more efficient OLED materials for display technologies

-

Creation of conductive polymers with tailored electrical and optical properties

-

Engineering of organic semiconductors with enhanced performance characteristics

These materials research directions have implications for next-generation electronics, flexible devices, and energy-efficient technologies.

Energy Applications

Energy-related applications represent another important area of current research :

-

Development of more efficient organic photovoltaic materials

-

Investigation of charge transport mechanisms in thiophene-based materials

-

Exploration of structure-property relationships to optimize energy conversion efficiency

These research directions contribute to the broader goal of developing sustainable energy solutions and reducing dependence on fossil fuels.

Pharmaceutical and Biochemical Studies

In the pharmaceutical domain, current research trends include :

-

Structure-activity relationship studies to understand the compound's biological effects

-

Target identification to determine specific biological interactions

-

Development of derivative compounds with enhanced therapeutic potential

These investigations may lead to novel therapeutic approaches and deeper understanding of biological processes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume